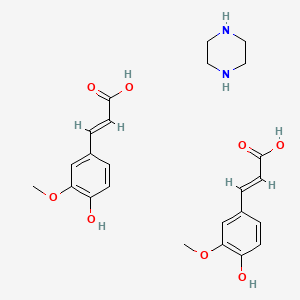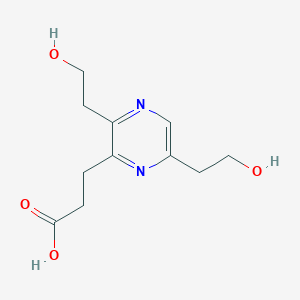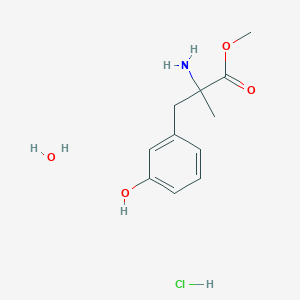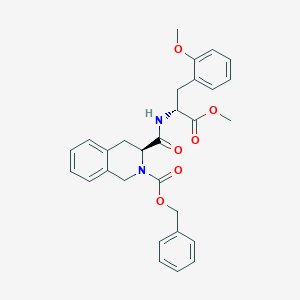
1-(3-Bromoprop-1-ynyl)-3-fluorobenzene
Overview
Description
1-(3-Bromoprop-1-ynyl)-3,5-bis(trifluoromethyl)benzene is a chemical compound with the molecular formula C11 H5 Br F6 . Another similar compound is 1-Bromo-3-(3-bromoprop-1-ynyl)benzene with the molecular formula C9H6Br2 .
Molecular Structure Analysis
The molecular structure of 1-Bromo-3-(3-bromoprop-1-ynyl)benzene is represented by the InChI code 1S/C9H6Br2/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7H,6H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Bromo-3-(3-bromoprop-1-ynyl)benzene include a molecular weight of 273.95 and it is recommended to be stored at -20°C .Scientific Research Applications
Photochemistry and Spectroscopy
Photofragment translational spectroscopy studies involving compounds similar to 1-(3-Bromoprop-1-ynyl)-3-fluorobenzene, such as 1-bromo-3-fluorobenzene, have been performed to understand the ultraviolet photodissociation dynamics. These studies help in understanding how energy is partitioned between translational energy and the effects of substituents like fluorine on the photodissociation process. The experimental findings are supported by ab initio calculations, providing a comprehensive understanding of the photodissociation mechanisms and the influence of substituents (Xi-Bin Gu et al., 2001).
Spectroscopic Investigations
FT-IR and FT-Raman spectroscopic investigations, alongside DFT calculations, have been applied to similar bromo-fluorobenzene compounds to understand their molecular geometry and vibrational frequencies. These studies offer insights into the electronic properties, absorption wavelengths, and the impact of substituents like bromine and fluorine on benzene's geometry and vibrational modes. Such detailed spectroscopic analyses provide foundational knowledge for future developments in substituted benzene compounds (D. Mahadevan et al., 2011).
Synthetic Chemistry Applications
The synthesis and application of compounds structurally related to 1-(3-Bromoprop-1-ynyl)-3-fluorobenzene in creating radiolabeled compounds for PET imaging highlight the potential of such chemicals in medical research. For example, the synthesis of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane demonstrates the use of a bromo-fluoropropane intermediate in developing diagnostic tools (R. Klok et al., 2006).
Materials Science and Solid-State Reactivity
Research on compounds like N-(3-Cyanoprop-2-ynyl)carbazole, which shares a functional group similarity with 1-(3-Bromoprop-1-ynyl)-3-fluorobenzene, reveals their solid-state reactivity and potential in materials science. These compounds undergo thermally induced solid-state oligomerization, a property that could be exploited in designing new materials with specific optical or electronic properties (U. Drechsler et al., 2001).
properties
IUPAC Name |
1-(3-bromoprop-1-ynyl)-3-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWSDPGZBNWOCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C#CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001273387 | |
| Record name | 1-(3-Bromo-1-propyn-1-yl)-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001273387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromoprop-1-ynyl)-3-fluorobenzene | |
CAS RN |
1020153-64-3 | |
| Record name | 1-(3-Bromo-1-propyn-1-yl)-3-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020153-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromo-1-propyn-1-yl)-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001273387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


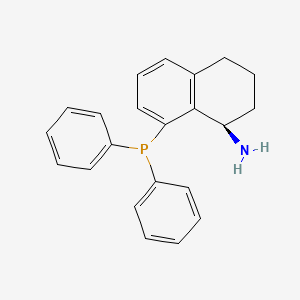


![2-Chloro-5,6-difluorobenzo[d]thiazole](/img/structure/B3030821.png)
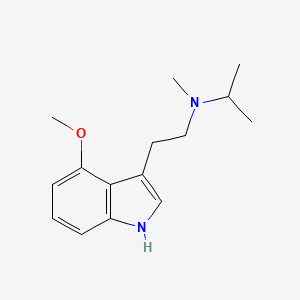
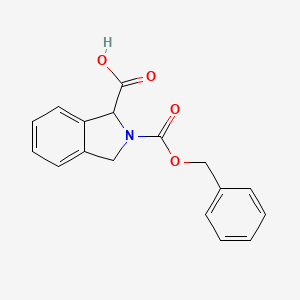
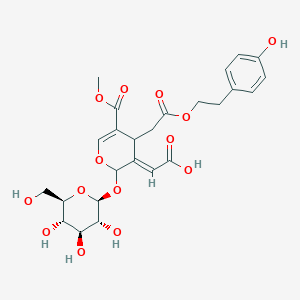
![2-[4-[2-[2-(3,4-Dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]acetic acid](/img/structure/B3030825.png)
![Ethyl 8-(benzyloxy)-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B3030827.png)
